Stannane, dichlorobis(4-methylphenyl)-
Description
Stannane, dichlorobis(4-methylphenyl)-, is an organotin compound characterized by a central tin atom bonded to two chlorine atoms and two 4-methylphenyl groups. It is synthesized through chlorination of precursor stannanes, yielding white crystalline solids after recrystallization from hexane and dichloromethane (DCM) mixtures . This compound is part of a broader class of hypercoordinating organostannanes, which are studied for their modular functionalization in mono- and polystannane systems . Its molecular formula is C₁₄H₁₄Cl₂Sn, with a molecular weight of approximately 368.9 g/mol.
Properties
IUPAC Name |
dichloro-bis(4-methylphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZIXXFZWGUNJM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425138 | |
| Record name | Stannane, dichlorobis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32538-29-7 | |
| Record name | Dichlorobis(4-methylphenyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32538-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dichlorobis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Organostannanes
Physicochemical Properties
Table 2: Physicochemical Data
- DFT Studies : The PBE0-GD3BJ method accurately predicts solid-state geometries for hypercoordinated stannanes, including dichlorobis(4-methylphenyl)stannane, while M05-2X is also reliable for solution-state NMR shift calculations .
- Reactivity : Dichlorobis(4-methylphenyl)stannane’s chlorine atoms make it more reactive toward nucleophilic substitution compared to fully substituted analogs like tetrakis(4-chlorophenyl)stannane .
Research Findings and Challenges
- Stability Issues: Dichlorobis(4-methylphenyl)stannane requires careful storage (low temperature, absence of light) to prevent decomposition, a common challenge for organostannanes .
- Computational Limitations : Modeling solution-state behavior of flexible stannanes remains difficult, though DFT methods like PBE0-GD3BJ provide reliable starting points .
Q & A
Q. What are the optimal synthetic routes for dichlorobis(4-methylphenyl)stannane, and how do reaction conditions influence yield?
Methodological Answer: Dichlorobis(4-methylphenyl)stannane can be synthesized via transmetallation or direct chlorination of bis(4-methylphenyl)tin precursors. Key variables include:
- Catalyst choice : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance Stille-type coupling efficiency .
- Solvent system : Dry toluene or THF under inert atmosphere minimizes side reactions .
- Purification : Column chromatography (e.g., silica gel with chloroform/hexane) isolates the product from organotin byproducts .
Q. How can researchers characterize the molecular structure and purity of dichlorobis(4-methylphenyl)stannane?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (Sn–Cl ~2.42 Å, Sn–C ~2.14 Å) and confirms tetrahedral geometry .
- NMR spectroscopy : ¹H NMR identifies methylphenyl protons (δ 2.35 ppm for CH₃), while ¹¹⁹Sn NMR shows δ −150 to −200 ppm, typical for dichlorostannanes .
- Elemental analysis : Validates stoichiometry (C, H, Cl, Sn percentages).
Advanced Research Questions
Q. What mechanistic insights exist for dichlorobis(4-methylphenyl)stannane in cross-coupling reactions?
Methodological Answer: In Stille coupling, the compound acts as a transmetallation agent:
Oxidative addition : Pd⁰ reacts with aryl halides to form Pd(II) intermediates.
Transmetallation : Sn–C bonds transfer 4-methylphenyl groups to Pd, forming Pd–Ar bonds .
Reductive elimination : Pd releases the biaryl product.
Key factors :
- Electron-withdrawing substituents on aryl groups accelerate transmetallation.
- Steric hindrance from methyl groups may reduce reactivity compared to phenyl analogs .
Q. How does dichlorobis(4-methylphenyl)stannane compare to other organotin compounds in toxicity and environmental persistence?
Methodological Answer:
- Toxicity profile : Dichlorobis(4-methylphenyl)stannane exhibits moderate cytotoxicity (IC₅₀ ~10 µM in aquatic organisms) due to membrane disruption, less toxic than tributyltin derivatives .
- Environmental fate : Hydrophobicity (logP ~3.5) promotes bioaccumulation. Degradation via photolysis or microbial action generates less toxic tin oxides .
Q. What computational methods predict the reactivity of dichlorobis(4-methylphenyl)stannane?
Methodological Answer:
- DFT calculations (B3LYP functional) : Optimize geometry and predict frontier molecular orbitals. HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Reactivity indices : Fukui functions identify nucleophilic sites (Sn center) for ligand substitution .
- Comparison with experimental data : Theoretical IR spectra (Sn–Cl stretches ~300 cm⁻¹) validate synthetic intermediates .
Q. How can researchers resolve contradictions in reported catalytic activity of dichlorobis(4-methylphenyl)stannane?
Methodological Answer: Discrepancies in catalytic efficiency may arise from:
- Impurities : Trace moisture or oxygen degrades tin centers. Use Karl Fischer titration to monitor water content .
- Steric effects : Methyl groups hinder substrate access in bulky systems. Compare turnover numbers with triphenylstannane analogs .
- Reaction medium : Polar aprotic solvents (DMF) enhance ionic pathways, while nonpolar solvents favor radical mechanisms .
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